BenchChemオンラインストアへようこそ!

N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

PDK1 inhibitor kinase selectivity structure-activity relationship

N-(3-Bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide (CAS 1286707-07-0) is a synthetic heterocyclic small molecule (C18H12BrN5O2S, MW 442.29) that integrates a thiazole-2-carboxamide core, a 1,2,4-oxadiazole bridge, a pyridin-2-yl substituent, and an N-(3-bromobenzyl) terminal group. The compound is catalogued as 'Thiazole carboxamide derivative 28' within the DrugMap database and is linked to patent WO2012036974 (compound 23, page 41), which discloses thiazole-carboxamide derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) for oncology applications.

Molecular Formula C18H12BrN5O2S
Molecular Weight 442.29
CAS No. 1286707-07-0
Cat. No. B3004399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide
CAS1286707-07-0
Molecular FormulaC18H12BrN5O2S
Molecular Weight442.29
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)C3=CSC(=N3)C(=O)NCC4=CC(=CC=C4)Br
InChIInChI=1S/C18H12BrN5O2S/c19-12-5-3-4-11(8-12)9-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)13-6-1-2-7-20-13/h1-8,10H,9H2,(H,21,25)
InChIKeyHRMWWPPRVHTLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide (CAS 1286707-07-0): Structural Identity and Procurement Baseline


N-(3-Bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide (CAS 1286707-07-0) is a synthetic heterocyclic small molecule (C18H12BrN5O2S, MW 442.29) that integrates a thiazole-2-carboxamide core, a 1,2,4-oxadiazole bridge, a pyridin-2-yl substituent, and an N-(3-bromobenzyl) terminal group . The compound is catalogued as 'Thiazole carboxamide derivative 28' within the DrugMap database and is linked to patent WO2012036974 (compound 23, page 41), which discloses thiazole-carboxamide derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) for oncology applications [1]. It is supplied commercially as a research-grade compound (typically ≥95% purity) for preclinical target validation and structure-activity relationship (SAR) studies .

Why N-(3-Bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide Cannot Be Replaced by Generic Analogs in PDK1-Targeted Research


Small structural modifications in thiazole-oxadiazole hybrids can profoundly alter kinase selectivity, cellular potency, and pharmacokinetic profile. The N-(3-bromobenzyl) substituent of this compound, in particular, introduces a sterically demanding, electron-withdrawing bromine atom at the meta-position of the benzyl moiety — a feature that is absent in close analogs bearing N-isobutyl, N-allyl, or N-butyl chains . Within patent WO2012036974, systematic substitution of the terminal amide residue yielded a spectrum of PDK1 inhibitory activities, underscoring that even single-atom or positional changes can shift potency by orders of magnitude or ablate activity entirely [1]. Consequently, procurement of the exact chemotype — not merely an in-class analog — is essential for reproducible target engagement, SAR continuity, and valid cross-study comparisons.

Quantitative Differentiation Evidence for N-(3-Bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide: Comparator-Based Analysis


Meta-Bromobenzyl Substituent as a Molecular Determinant of PDK1 Affinity Relative to Unsubstituted and Para-Substituted Analogs

Within the WO2012036974 patent SAR landscape, the N-(3-bromobenzyl) amide substituent of the target compound (Compound 23, page 41) represents a specific meta-halogenated benzyl variant that differs from numerous close analogs bearing N-alkyl, N-cycloalkyl, N-unsubstituted benzyl, or N-heteroaryl-methyl groups [1]. Although direct, head-to-head IC50 data for this exact compound against named comparators were not located in publicly accessible primary literature or patent biological tables, the patent explicitly teaches that terminal amide substitution critically modulates PDK1 inhibitory potency across the compound series [1]. The presence of a meta-bromine atom is expected to enhance hydrophobic interactions within the PDK1 ATP-binding pocket relative to unsubstituted benzyl analogs, a phenomenon documented in other kinase inhibitor chemotypes where meta-halogen substitution improved affinity by 3- to 10-fold compared to the unsubstituted phenyl congener [2]. This positions the target compound as a structurally differentiated probe for investigating halogen-bonding contributions to PDK1–ligand recognition.

PDK1 inhibitor kinase selectivity structure-activity relationship

1,2,4-Oxadiazole Bridge as a Metabolic Soft Spot Modulator Compared to 1,3,4-Oxadiazole and Carboxamide Linkers

The target compound contains a 1,2,4-oxadiazole heterocycle connecting the pyridin-2-yl group to the thiazole core. This regioisomeric choice differentiates it from analogs employing a 1,3,4-oxadiazole bridge, which has been extensively studied in RORγt inverse agonist programs. In published optimization campaigns on oxadiazole-substituted thiazole-2-carboxamides, the 1,3,4-oxadiazole regioisomer demonstrated significantly improved aqueous solubility (≥10-fold increase) and enhanced oral pharmacokinetic parameters relative to the parent carboxamide series [1]. However, 1,3,4-oxadiazoles are known substrates for oxidative ring-opening by CYP450 enzymes, whereas 1,2,4-oxadiazoles — particularly when substituted at the 3- and 5-positions — exhibit greater metabolic resistance due to altered electron distribution and reduced susceptibility to hydrolase-mediated cleavage [2]. Thus, while head-to-head metabolic stability data for the target 1,2,4-oxadiazole versus a matched 1,3,4-oxadiazole analog have not been located, the regioisomeric choice carries distinct and predictable consequences for in vitro half-life and in vivo clearance that must be considered when selecting compounds for animal efficacy models.

metabolic stability oxadiazole bioisostere lead optimization

Thiazole-2-Carboxamide Core Differentiation from Thiazole-4-Carboxamide and Thiazole-5-Carboxamide Constitutional Isomers

The compound features a thiazole-2-carboxamide scaffold, wherein the carboxamide function is attached at the 2-position of the thiazole ring. This regioisomeric arrangement is distinct from thiazole-4-carboxamide and thiazole-5-carboxamide constitutional isomers, which are commercially available as alternative research intermediates . In kinase inhibitor design, the 2-carboxamide orientation often facilitates a bidentate hydrogen-bonding interaction with the kinase hinge region (via the thiazole nitrogen and the carboxamide carbonyl), whereas the 4-carboxamide and 5-carboxamide isomers orient the amide vector in directions that may be incompatible with the same hinge-binding geometry [1]. Although no direct comparative enzymatic data for PDK1 across these three regioisomers have been located, the constitutional isomer identity constitutes a non-interchangeable structural parameter that dictates key pharmacophoric features. Substituting a thiazole-4-carboxamide or thiazole-5-carboxamide analog for the 2-carboxamide target compound would fundamentally alter the hydrogen-bonding donor–acceptor pattern presented to the kinase active site.

regioisomeric selectivity kinase hinge binding thiazole carboxamide SAR

PDK1 Pathway Targeting Differentiation Versus PI3Kα, AKT, and mTOR Inhibitors in the PI3K/AKT/mTOR Signaling Axis

PDK1 (3-phosphoinositide-dependent protein kinase 1) is the master regulator of at least 23 AGC-family kinases including AKT, p70S6K, SGK, RSK, and PKC isoforms, positioning it as an upstream node that controls multiple oncogenic signaling branches simultaneously [1]. In contrast, clinical-stage PI3Kα inhibitors (e.g., alpelisib), AKT inhibitors (e.g., ipatasertib), and mTOR inhibitors (e.g., everolimus) target downstream or parallel nodes that are subject to compensatory feedback reactivation [2]. The target compound, as a PDK1 inhibitor, offers a mechanistically differentiated approach: by blocking PDK1, it is expected to suppress phosphorylation of AKT at Thr308, p70S6K, and RSK concurrently, potentially circumventing the adaptive resistance mechanisms that limit the durability of single-node inhibition [1]. Although comparative cellular efficacy data between this specific compound and approved PI3K/AKT/mTOR agents are not publicly available, the pathway-level differentiation is well-established in the PDK1 pharmacology literature and is central to the therapeutic rationale articulated in patent WO2012036974 [1][3].

PDK1 inhibitor PI3K/AKT/mTOR pathway cancer target selection

Optimal Research and Industrial Application Scenarios for N-(3-Bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide


PDK1-Dependent Cancer Cell Line Profiling and Biomarker- Stratified Sensitivity Screening

The compound is suited for in vitro proliferation assays (e.g., MTT, CellTiter-Glo) across a panel of cancer cell lines harboring genetic aberrations that drive PDK1/AKT pathway dependency — including PTEN-null, PIK3CA-mutant, and KRAS-mutant lines — as identified in the WO2012036974 patent disclosure [1]. Its N-(3-bromobenzyl) substituent provides a structurally distinctive probe relative to N-alkyl analogs, enabling SAR-by-catalog studies that correlate meta-halogen occupancy with cellular potency and selectivity.

Kinase Selectivity Profiling Against the AGC Kinase Family

Given the PDK1 target annotation, this compound is appropriate for broad kinome selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) to establish its inhibition fingerprint across PDK1's downstream AGC kinase substrates (AKT1–3, p70S6K, SGK1–3, RSK1–4, PKC isoforms) [1][2]. Such profiling can quantify the degree to which the 1,2,4-oxadiazole-thiazole scaffold achieves selective PDK1 engagement versus off-target kinase inhibition, a key differentiator from pan-AGC inhibitors.

In Vitro Metabolic Stability Assessment of the 1,2,4-Oxadiazole Moiety in Hepatocyte and Microsomal Assays

The 1,2,4-oxadiazole bridge of the target compound distinguishes it from the more extensively studied 1,3,4-oxadiazole series. Researchers can employ this compound in mouse, rat, and human liver microsome intrinsic clearance assays, as well as cryopreserved hepatocyte stability tests, to generate comparative half-life (t₁/₂) and intrinsic clearance (CLint) data relative to published 1,3,4-oxadiazole-substituted thiazole carboxamides [3]. These head-to-head metabolic stability studies can validate or refute the class-level inference that 1,2,4-oxadiazoles exhibit superior resistance to CYP450-mediated oxidative ring-opening.

PDK1 Crystallography and Structure-Based Drug Design Campaigns

The compound's well-defined heterocyclic architecture — combining a thiazole-2-carboxamide hinge-binding motif, a 1,2,4-oxadiazole linker, and a halogenated benzyl terminus — makes it a suitable ligand for PDK1 co-crystallography or soaking experiments aimed at elucidating the binding mode of oxadiazole-bridged inhibitors within the PDK1 ATP-binding cleft [1]. High-resolution structural data would clarify whether the 3-bromobenzyl group occupies the hydrophobic pocket adjacent to the hinge region, informing subsequent fragment-growing and scaffold-hopping efforts.

Quote Request

Request a Quote for N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.